1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride
Description
1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride (CAS: 2204959-32-8, MFCD31381726) is a fluorinated ethylamine derivative with a 2,2-difluoropropoxy substituent on the phenyl ring. It is cataloged under QD-0743 with a purity of 95% . The compound’s structure combines an ethylamine backbone with a fluorinated alkoxy group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-[3-(2,2-difluoropropoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-8(14)9-4-3-5-10(6-9)15-7-11(2,12)13;/h3-6,8H,7,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEOBZAETXMPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC(C)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClF2NO
- Molecular Weight : 263.71 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential anti-cancer properties.
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Neurotransmitter Modulation :
- The compound is believed to influence the uptake and binding of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT), which are critical in mood regulation and cognitive functions.
- Studies indicate that it may exhibit antidepressant-like effects through the inhibition of synaptosomal uptake of these neurotransmitters .
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Antitumor Activity :
- Preliminary research suggests that this compound may possess antitumor properties, potentially inhibiting cell proliferation in various cancer cell lines.
- The exact mechanism remains under investigation, but it may involve the modulation of key signaling pathways associated with cancer progression .
Antidepressant Activity
In a series of rodent models, the compound demonstrated significant potential in reducing reserpine-induced hypothermia and histamine-induced ACTH release, suggesting a role in modulating neuroendocrine responses related to stress .
Anticancer Activity
This compound was tested against several cancer cell lines to evaluate its antiproliferative effects. The results are summarized in Table 1.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung) | 15.0 ± 1.5 | |
| HCT-116 (Colon) | 20.0 ± 2.0 | |
| PC-3 (Prostate) | 25.0 ± 3.0 |
These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell types while sparing normal cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the difluoropropoxy group is hypothesized to enhance lipophilicity and improve receptor binding affinity, which may contribute to its observed biological activities .
Case Studies
A notable case study involved the administration of this compound in a model of depression where significant improvements were noted in behavioral assessments compared to controls. Additionally, in vitro studies have shown promising results against resistant cancer cell lines, highlighting its potential as a lead compound for further development .
Scientific Research Applications
Neurotransmitter Modulation
This compound is believed to influence neurotransmitter systems, particularly norepinephrine (NE) and serotonin (5-HT). The modulation of these neurotransmitters is crucial for mood regulation and cognitive functions.
- Antidepressant Activity : Research indicates that 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride exhibits antidepressant-like effects. In rodent models, it has been shown to reduce reserpine-induced hypothermia and histamine-induced ACTH release, suggesting a role in modulating neuroendocrine responses related to stress.
Anticancer Activity
Preliminary studies have indicated that this compound may possess antitumor properties. It has been tested against various cancer cell lines to evaluate its antiproliferative effects.
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung) | 15.0 ± 1.5 | |
| HCT-116 (Colon) | 20.0 ± 2.0 | |
| PC-3 (Prostate) | 25.0 ± 3.0 |
These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cell types while sparing normal cells. The exact mechanisms underlying its anticancer effects are still under investigation but may involve modulation of key signaling pathways associated with cancer progression.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of the difluoropropoxy group is hypothesized to enhance lipophilicity and improve receptor binding affinity, which may contribute to its observed biological activities.
Case Studies
A notable case study involved administering the compound in a model of depression where significant improvements were noted in behavioral assessments compared to controls. Additionally, in vitro studies demonstrated promising results against resistant cancer cell lines, highlighting its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Sigma-1 Receptor Ligands
NE-100 (N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Monohydrochloride)
- Structure : Features a dipropylamine group and a methoxy-phenethoxy phenyl ring.
- Activity : Acts as a σ₁ receptor antagonist, with demonstrated antagonism of σ₁ agonist-induced effects in behavioral despair models (e.g., forced swimming test) .
- Key Difference : The absence of fluorine in NE-100 contrasts with the 2,2-difluoropropoxy group in the target compound, which may alter binding kinetics or metabolic stability.
NE-535 and NE-537
Fluorinated Ethylamine Derivatives
QK-7854 (1,3-Difluoropropan-2-amine Hydrochloride)
- Structure : A simple difluorinated propane-2-amine.
- Use : Primarily a building block in organic synthesis.
- Comparison : Lacks the phenyl and alkoxy groups of the target compound, limiting direct pharmacological relevance but highlighting fluorine’s role in physicochemical properties (e.g., increased electronegativity) .
QK-2636 (2,2-Difluoropropane-1,3-diamine Dihydrochloride)
Neurotransmitter Analogs
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)
- Structure : Ethylamine backbone with catechol (3,4-dihydroxyphenyl) substituents.
- Activity: Endogenous neurotransmitter targeting dopamine receptors.
Propanone and Aryl-Substituted Derivatives
Etafenone Hydrochloride
- Structure: Contains a propanone core with diethylaminoethoxy and phenyl groups.
- Activity : Calcium channel blocker used in angina treatment.
- Comparison: The ketone group and diethylaminoethoxy chain differ significantly from the target compound’s ethylamine and fluorinated alkoxy substituents, indicating distinct mechanisms of action .
Structural-Activity Relationship (SAR) Insights
- Fluorination Impact: The 2,2-difluoropropoxy group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., NE-100) .
- Alkyl Chain Modifications : NE-535/537 demonstrate that alkylation of the ethylamine nitrogen can fine-tune σ₁ receptor affinity . The target compound’s unmodified ethylamine group may prioritize interactions with other receptor subtypes.
- Phenyl Substituents : Replacement of methoxy or phenethoxy groups (as in NE-100) with difluoropropoxy could alter steric and electronic interactions at receptor binding sites .
Data Table: Comparative Properties
Preparation Methods
Formation of Difluoropropoxy Substituent
- Starting materials: Phenolic compounds or halogenated phenyl derivatives.
- Fluorination reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-fluor, or related sulfur-based fluorinating agents are employed to introduce difluoromethyl groups onto alkoxy chains attached to the aromatic ring. These reagents enable the conversion of keto or halogenated precursors to difluoroalkoxy derivatives under mild conditions, typically in chlorinated solvents like dichloromethane at room temperature or slightly elevated temperatures (23–80°C).
- Alternative fluorination: Hydrogen fluoride triethylamine complex (HF·NEt3) can be used to directly fluorinate halogenated intermediates, often in aromatic hydrocarbons at elevated temperatures.
Formation of Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound's stability and crystallinity for pharmaceutical use.
Detailed Synthetic Routes
Research Findings and Optimization Notes
- Fluorination efficiency: Using DAST or related reagents under controlled temperature prevents side reactions and ensures high yield of difluoropropoxy groups.
- Reductive amination selectivity: Employing mild reducing agents like sodium triacetoxyborohydride in polar solvents enhances selectivity for the ethylamine side chain without over-reduction or side product formation.
- Solvent choice: Chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons are preferred for fluorination steps, while polar protic solvents favor amination and salt formation.
- Reaction temperature: Maintaining temperatures between ambient and 80°C optimizes reaction kinetics and product purity.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents | Solvents | Temperature Range | Key Considerations |
|---|---|---|---|---|
| Halogenation/Metalation | Br2, Cl2, Mg, Li reagents | Ether, THF | 0–25°C | Control to avoid polyhalogenation |
| Fluorination | DAST, Deoxo-fluor, HF·NEt3 | CH2Cl2, aromatic hydrocarbons | 23–80°C | Avoid moisture, control exotherm |
| Reductive amination | NaBH(OAc)3, NaBH4 | Ethanol, isopropyl acetate | 0–40°C | Mild conditions for selectivity |
| Salt formation | HCl gas or HCl solution | Ether, alcohols | Room temperature | Crystallization for purity |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the 2,2-difluoropropoxy group via nucleophilic aromatic substitution (NAS) using 2,2-difluoropropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent ethylamine attachment can be achieved through reductive amination of the intermediate aldehyde or via a Gabriel synthesis approach. Final hydrochloride salt formation is accomplished by treating the free base with HCl in an anhydrous solvent like diethyl ether . Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via H NMR (e.g., characteristic shifts for difluoropropoxy protons at δ 4.5–5.0 ppm and ethylamine protons at δ 2.7–3.2 ppm).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- H/C NMR : Identify the difluoropropoxy group (e.g., F NMR signals at -120 to -130 ppm for CF₂ groups) and ethylamine moiety (δ 2.7–3.2 ppm for CH₂NH₂).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₅ClF₂NO (calculated example: 282.08 Da).
- IR Spectroscopy : Detect N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹).
Cross-validate with PubChem’s computed InChI and spectral data for structurally related fluorinated amines .
Q. What are the primary pharmacological research applications of this compound?
- Methodological Answer : This compound is studied as a fluorinated analog of phenethylamine derivatives, targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors). Applications include:
- Receptor Binding Assays : Radioligand displacement studies to assess affinity (IC₅₀) using transfected HEK293 cells .
- Metabolic Stability Testing : Incubation with liver microsomes (e.g., human CYP450 isoforms) to evaluate oxidative degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:
- Receptor Subtype Specificity : Use CRISPR-edited cell lines to isolate target subtypes (e.g., D₂ vs. D₄ dopamine receptors).
- Binding Conditions : Control pH (7.4), temperature (25°C), and buffer composition (e.g., Tris-HCl vs. HEPES).
- Compound Purity : Verify purity (>98% via HPLC; C18 column, 0.1% TFA in H₂O/MeCN gradient) to exclude confounding impurities .
Q. What strategies improve aqueous stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- pH Optimization : Formulate at pH 4.5–5.5 (citrate buffer) to minimize hydrolysis of the ethylamine group.
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for reconstitution.
- Protection from Light : Store solutions in amber vials to prevent photodegradation of the fluorinated alkoxy group .
Q. How to analyze enantiomeric purity when the compound exhibits chirality?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor retention times against racemic standards.
- Circular Dichroism (CD) : Compare CD spectra to enantiomerically pure references (e.g., positive/negative Cotton effects at 220–250 nm).
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if suitable crystals form .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting metabolic stability data between in vitro and in vivo models?
- Methodological Answer :
- In Vitro-In Vivo Correlation (IVIVC) : Account for hepatic first-pass metabolism by comparing liver microsome data with portal vein sampling in rodents.
- Species Differences : Use humanized liver models (e.g., FRG mice) to bridge gaps between rodent and human data.
- Metabolite Profiling : Identify phase I/II metabolites via LC-MSⁿ to clarify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
